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Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug SRT 1460 and

established caloric restriction mimetics (CRMs), focusing on their efficacy as demonstrated in

preclinical and in vitro studies. The information is intended to assist researchers and

professionals in drug development in understanding the current landscape of compounds

targeting pathways related to aging and metabolic diseases.

Introduction
Caloric restriction (CR) is a well-documented intervention for extending lifespan and healthspan

across a range of species. The quest for pharmacological agents that mimic the beneficial

effects of CR without requiring a reduction in food intake has led to the identification of several

caloric restriction mimetics (CRMs). These compounds often target key nutrient-sensing

pathways. SRT 1460, a small molecule developed by Sirtris Pharmaceuticals, was initially

positioned as a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase central to

the effects of caloric restriction. This guide compares the efficacy of SRT 1460 with prominent

CRMs such as resveratrol, metformin, and rapamycin, presenting available experimental data,

outlining methodologies, and illustrating the key signaling pathways involved.

Mechanism of Action
SRT 1460 is described as a small molecule activator of SIRT1.[1] The proposed mechanism

involves binding to an allosteric site on the SIRT1 enzyme-peptide substrate complex, which
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lowers the Michaelis constant (Km) for the acetylated substrate, thereby enhancing the

enzyme's catalytic efficiency.[2] However, it is crucial to note that the direct activation of SIRT1

by SRT1460 and related compounds is a subject of scientific debate. Some studies suggest

that the observed activation is an in vitro artifact dependent on the use of fluorescently labeled

peptide substrates.[3][4][5]

Caloric Restriction Mimetics (CRMs) encompass a broader range of compounds that mimic the

physiological state of caloric restriction through various mechanisms:

Resveratrol: A natural polyphenol found in grapes and other plants, resveratrol is also

suggested to activate SIRT1.[6] Its mechanism of action is complex and may involve multiple

cellular targets.[7]

Metformin: A widely used first-line treatment for type 2 diabetes, metformin's primary

mechanism is the inhibition of mitochondrial complex I, leading to the activation of AMP-

activated protein kinase (AMPK).[8][9] There is also evidence suggesting that metformin can

directly activate SIRT1.[10][11][12]

Rapamycin: An inhibitor of the mechanistic target of rapamycin (mTOR), a key kinase that

regulates cell growth, proliferation, and metabolism.[13][14] By inhibiting mTOR, rapamycin

mimics the cellular response to low nutrient availability.

Signaling Pathways
The signaling pathways of SRT 1460 and caloric restriction mimetics are interconnected, often

converging on the regulation of metabolism and cellular stress responses.
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Fig. 1: Signaling pathways of SRT 1460 and caloric restriction mimetics.

Quantitative Data Presentation
In Vitro SIRT1 Activation
The following table summarizes the in vitro potency of SRT 1460 and resveratrol in activating

the SIRT1 enzyme, as reported in a study using a mass spectrometry assay. It is important to

consider the aforementioned controversy regarding the assay methodology.

Compound EC1.5 (µM)
Maximum
Activation (%)

Reference

SRT 1460 2.9 447 [2]

Resveratrol 46.2 201 [2]
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EC1.5: The concentration of the compound required to increase enzyme activity by 50%.

Effects on Glucose Metabolism
This table presents data on the effects of selected compounds on key parameters of glucose

metabolism from various preclinical studies. Direct comparative studies involving SRT 1460 are

limited.

Compound Model Key Finding
Quantitative
Effect

Reference

SRT1720

(related to

SRT1460)

Zucker fa/fa rats
Improved insulin

sensitivity
Not specified [2]

Resveratrol INS-1E β-cells

Increased

glucose

utilization

32% increase at

15 mM glucose

Metformin
Type 2 Diabetic

Patients

Reduction in

hepatic glucose

production

~25-36%

reduction
[1]

Metformin
L6-GLUT4

myotubes

Increased

glucose uptake
218% increase [8]

Experimental Protocols
SIRT1 Activation Assay (Mass Spectrometry)
This protocol is based on the methodology used to generate the in vitro SIRT1 activation data.

[2]

Objective: To determine the effect of test compounds on the activity of the human SIRT1

enzyme.

Materials:

Purified recombinant human SIRT1 enzyme.
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Peptide substrate (e.g., based on p53).

β-NAD+.

Test compounds (SRT 1460, resveratrol) dissolved in DMSO.

Reaction buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 1 mM DTT).

Stop solution (e.g., 10% formic acid).

High-throughput mass spectrometer.

Procedure:

Prepare a reaction mixture containing SIRT1 enzyme, peptide substrate, and reaction buffer.

Add the test compound at various concentrations.

Initiate the reaction by adding β-NAD+.

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

Stop the reaction by adding the stop solution.

Analyze the reaction products by mass spectrometry to quantify the amount of deacetylated

peptide.

Calculate the percentage of SIRT1 activation relative to a vehicle control (DMSO).

Determine the EC1.5 value by plotting the percentage of activation against the compound

concentration.
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SIRT1 Activation Assay Workflow
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Fig. 2: Workflow for the SIRT1 mass spectrometry assay.

Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol is a gold-standard method for assessing insulin sensitivity in vivo and was used to

evaluate the effects of SRT1720, a compound related to SRT 1460.[7][8]
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Objective: To measure whole-body glucose disposal and insulin sensitivity.

Materials:

Anesthetized or conscious, catheterized rats.

Insulin solution.

20% glucose solution.

Tracer (e.g., [3-³H]glucose) for measuring glucose turnover.

Infusion pumps.

Blood glucose meter.

Procedure:

Basal Period: Infuse a tracer to measure basal glucose turnover. Collect blood samples to

determine basal glucose and insulin levels.

Clamp Period: Start a continuous infusion of insulin at a high physiological rate.

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood

glucose levels).

Collect blood samples at regular intervals (e.g., every 5-10 minutes) to monitor blood

glucose and adjust the glucose infusion rate accordingly.

Continue the clamp for a set period (e.g., 120 minutes).

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
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Hyperinsulinemic-Euglycemic Clamp Workflow
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Fig. 3: Workflow for the hyperinsulinemic-euglycemic clamp.

Discussion and Conclusion
SRT 1460 was developed as a potent, selective activator of SIRT1, demonstrating significantly

higher in vitro potency compared to resveratrol in specific assays.[2] However, the field has

evolved to recognize a significant controversy regarding the direct activation of SIRT1 by this

class of compounds, with evidence suggesting that the initial findings may have been

influenced by the experimental assays used.[3][4][5] This makes a direct comparison of

"efficacy" with established caloric restriction mimetics challenging.

Caloric restriction mimetics like metformin and rapamycin have well-established mechanisms of

action targeting the AMPK and mTOR pathways, respectively, and a large body of preclinical
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and clinical data supporting their effects on metabolism and aging-related pathways.[8][9][13]

[14] Resveratrol, while also linked to SIRT1 activation, has a broader, less defined mechanism

of action.[6][7]

A critical consideration is the in vivo context. While in vitro assays provide valuable information

on molecular interactions, the physiological effects of a compound are paramount. A study

combining the related compound SRT1720 with metformin in aged mice on a high-fat diet

resulted in a dramatic reduction in lifespan, highlighting the complexity of targeting these

pathways and the potential for unexpected interactions.[1]

In conclusion, while SRT 1460 shows high potency in certain in vitro SIRT1 activation assays,

its in vivo efficacy and its standing as a true caloric restriction mimetic remain subjects of

ongoing investigation and debate. In contrast, compounds like metformin and rapamycin

represent more established classes of CRMs with robust, though distinct, mechanisms of

action and a greater wealth of in vivo and clinical data. Future research should focus on

independent in vivo studies of SRT 1460 and direct head-to-head comparisons with other

CRMs using standardized, clinically relevant endpoints to fully elucidate its therapeutic

potential. Researchers should be mindful of the assay-dependent nature of SIRT1 activation by

small molecules and prioritize studies utilizing native substrates and in vivo models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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